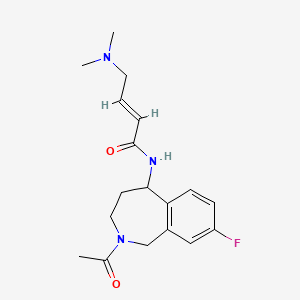

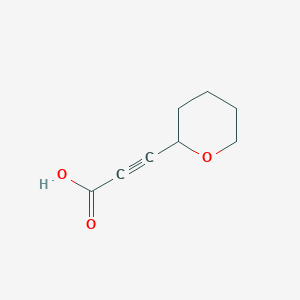

![molecular formula C22H22N2O4S B2502173 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide CAS No. 899731-44-3](/img/structure/B2502173.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide" has not been directly studied in the provided papers. However, related compounds with structural similarities have been investigated for various biological activities and properties. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, which is significant due to its role in angiogenesis and cancer cell proliferation . Another related compound, N-(naphthalen-2-yl)acetamide, has been synthesized and evaluated for its antiproliferative activities against different human cancer cell lines, showing specific cytotoxicity against nasopharyngeal carcinoma cells . These studies suggest that the compound may also exhibit interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds involves the acetylation of amine functions and subsequent crystallization, as seen in the reaction of naphthalene-2,3-diol with 4-aminoantipyrine . Additionally, the synthesis of N-(naphthalen-2-yl)acetamide derivatives has been achieved, which could provide insights into the synthetic pathways that might be employed for the compound of interest . The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalene substituted example, has been characterized by various spectroscopic methods, indicating a potential route for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide has been determined, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These structural insights can be valuable when predicting the conformation and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored to some extent. The co-crystallization of acetamide derivatives with naphthalene diol suggests the possibility of hydrogen bonding interactions, which could influence the reactivity and stability of the compound . The presence of a metal-chelating hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide indicates its potential to participate in coordination chemistry, which could be relevant for the compound of interest as well .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide" have not been directly reported, the properties of structurally similar compounds have been characterized. For instance, the solubility, crystallinity, and hydrogen bonding potential of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol have been described . These properties are crucial for understanding the behavior of the compound in biological systems and could inform the development of new drugs or materials based on this structure.

科学的研究の応用

Plastic Scintillators

Research on plastic scintillators, which are essential for detecting radiation, indicates the significance of naphthalene derivatives in enhancing the efficiency and stability of these materials. Modifications with various luminescent dyes, including naphthalene derivatives, have shown improvements in scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Environmental Pollutants

Naphthalene derivatives, such as polychlorinated naphthalenes (PCNs), are environmental pollutants with toxicological similarities to other well-known contaminants like dioxins and biphenyls. Research emphasizes the need for further investigations on human exposure through dietary intake and potential health effects of PCNs (Domingo, 2004).

Synthetic Methodologies

The synthesis and application of naphthalene derivatives, such as 1,3-dihydroxynaphthalene, are crucial in various fields, including dyestuff and pharmaceutical industries. Efficient synthetic routes and their environmental friendliness are subjects of ongoing research (Zhang You-lan, 2005).

Amyloid Imaging

In Alzheimer's disease research, naphthalene derivatives are explored as potential imaging agents. Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) are studied for their ability to measure amyloid in vivo in the brain, offering insights into early detection and evaluation of therapies (Nordberg, 2007).

Genotoxic Potential

Research on 1,4-naphthoquinone, a derivative of naphthalene, highlights its genotoxic potential, showing evidence of clastogenic response in vitro, but not in vivo, suggesting an effect predominantly mediated by reactive oxygen species (ROS) generation (Fowler et al., 2018).

Fluorescent Dyes

Naphthalene derivatives are fundamental in developing new fluorescent dyes for various applications, including dual fluorescent dyes based on modified photophysical models. These developments have significant implications for internal calibration and quantitative analysis (Begaye et al., 2010).

特性

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c25-22(16-28-21-12-7-17-5-1-2-6-18(17)15-21)23-19-8-10-20(11-9-19)24-13-3-4-14-29(24,26)27/h1-2,5-12,15H,3-4,13-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYYGPUIDDVNIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

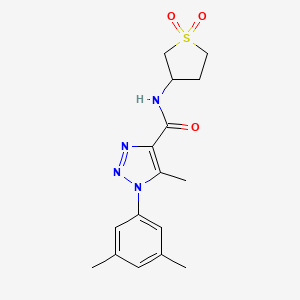

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

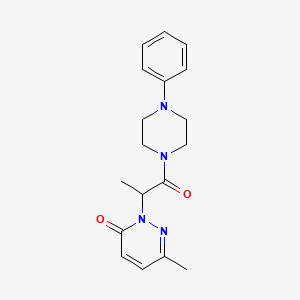

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

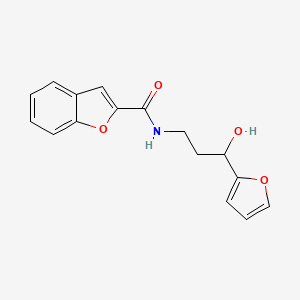

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)